2-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrazole, benzothiophene, and triazolopyrimidine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the construction of the benzothiophene and triazolopyrimidine rings. Common reagents used in these reactions include hydrazine, acetylacetone, and various halogenating agents. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with pyrazole, benzothiophene, or triazolopyrimidine moieties. Examples include:
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in coordination chemistry.
Benzothiophene derivatives: Compounds with similar benzothiophene structures used in various applications.
Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine structures studied for their biological activities. The uniqueness of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-(tert-pentyl)-8,9,10,11-tetrahydrobenzothiophene[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of these moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chloro-1,5-dimethylpyrazol-3-yl)-13-(2-methylbutan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6S/c1-6-21(3,4)12-7-8-13-14(9-12)29-20-15(13)19-24-18(26-28(19)10-23-20)17-16(22)11(2)27(5)25-17/h10,12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSBVBSRDAKWCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C(=C5Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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